Regioisomeric Differentiation: 3-Amino-4-acetyl Substitution Pattern vs. 4-Amino-3-acetyl Isomer
1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone differs from its regioisomer 1-(4-amino-2,6-dichloropyridin-3-yl)ethanone in the positioning of the amino and acetyl functional groups. The target compound places the amino group at the 3-position and the acetyl group at the 4-position of the 2,6-dichloropyridine ring; the isomer reverses this substitution pattern . These two compounds share identical molecular formulas (C₇H₆Cl₂N₂O) and molecular weights (205.04 g/mol) but are chemically distinct entities with different InChI Keys and CAS Registry Numbers [1].
| Evidence Dimension | Regiochemical substitution pattern |
|---|---|
| Target Compound Data | 3-amino, 4-acetyl substitution on 2,6-dichloropyridine; CAS 912772-91-9 |
| Comparator Or Baseline | 1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone: 4-amino, 3-acetyl substitution; CAS not specified (positional isomer) |
| Quantified Difference | Positional isomerism—functional group positions exchanged |
| Conditions | Structural analysis; computed properties from PubChem and vendor datasheets |
Why This Matters
Regioisomers are not interchangeable in synthetic routes; substituting the wrong isomer will produce a different final compound, invalidating prior SAR data and requiring de novo route optimization.
- [1] ChemSrc. 912772-91-9: 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. Molecular formula: C₇H₆Cl₂N₂O; MW: 205.041. View Source
